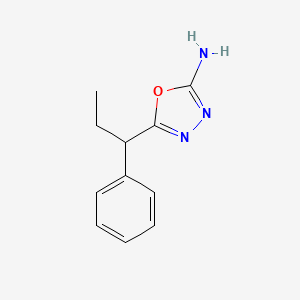

5-(1-Phenylpropyl)-1,3,4-oxadiazol-2-amine

Description

Significance of the 1,3,4-Oxadiazole (B1194373) Core as a Privileged Heterocyclic Scaffold

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. It is considered a "privileged scaffold" in medicinal chemistry. This designation is attributed to molecular frameworks that are capable of binding to a variety of biological targets, thereby exhibiting a broad range of pharmacological activities. uobaghdad.edu.iq The utility of the 1,3,4-oxadiazole core stems from its favorable physicochemical properties, including its metabolic stability, ability to participate in hydrogen bonding, and its role as a bioisostere for amide and ester functionalities. nih.gov These characteristics enhance the drug-like properties of molecules containing this moiety, improving their pharmacokinetic and pharmacodynamic profiles.

Derivatives of 1,3,4-oxadiazole have demonstrated a wide array of biological effects, including antimicrobial, anti-inflammatory, analgesic, anticonvulsant, anticancer, and antihypertensive activities. researchgate.netnih.gov The versatility of this scaffold allows for the synthesis of large libraries of compounds with diverse substitutions, enabling the fine-tuning of their biological activity and specificity.

Overview of the Chemical Class: 5-(1-Phenylpropyl)-1,3,4-oxadiazol-2-amine within 1,3,4-Oxadiazol-2-amine (B1211921) Derivatives

The general structure of 1,3,4-oxadiazol-2-amine derivatives is characterized by an amino group at the 2-position of the oxadiazole ring and a variable substituent at the 5-position. The nature of this 5-substituent plays a crucial role in determining the specific biological activity of the compound.

The subject of this article, this compound, belongs to this class. Its structure features a 1-phenylpropyl group at the 5-position. This particular substitution introduces both an aromatic ring and a short alkyl chain, contributing to the molecule's lipophilicity and potential for specific interactions with biological targets. While direct research on this specific molecule is limited, the broader class of 5-substituted-2-amino-1,3,4-oxadiazoles has been extensively studied. For instance, derivatives with aryl, alkyl, and benzyl (B1604629) groups at the 5-position have been synthesized and evaluated for various pharmacological activities. researchgate.netekb.egresearchgate.net

Historical Context and Evolution of Research on Oxadiazole-Based Compounds

The chemistry of oxadiazoles (B1248032) dates back to the late 19th century. However, it was in the mid-20th century that the therapeutic potential of oxadiazole derivatives began to be systematically explored. Early research focused on their antimicrobial properties. Over the decades, the scope of investigation has expanded dramatically, driven by advancements in synthetic methodologies and a deeper understanding of molecular biology and disease pathways.

The evolution of research in this area has seen a shift from broad-spectrum screening to more targeted drug design approaches. The 1,3,4-oxadiazole scaffold is now being incorporated into molecules designed to interact with specific enzymes, receptors, and other biological macromolecules. This has led to the discovery of potent and selective inhibitors of various therapeutic targets. For example, some 1,3,4-oxadiazole derivatives have been investigated as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes relevant to Alzheimer's disease. nih.gov

Rationale for Academic Investigation of this compound and Analogues

The academic investigation into this compound and its analogues is driven by several key factors:

Exploring Chemical Space: The synthesis and characterization of novel compounds like this compound contribute to the expansion of the known chemical space and provide new molecular scaffolds for drug discovery.

Structure-Activity Relationship (SAR) Studies: By systematically modifying the substituent at the 5-position of the 2-amino-1,3,4-oxadiazole core, researchers can elucidate structure-activity relationships. Understanding how the size, shape, and electronic properties of the 1-phenylpropyl group influence biological activity can guide the design of more potent and selective compounds.

Potential for Novel Pharmacological Activities: Given the broad spectrum of activities exhibited by 1,3,4-oxadiazole derivatives, there is a strong rationale for investigating new analogues for novel therapeutic applications. For instance, the combination of the phenyl and propyl moieties in the target compound may confer unique properties relevant to neurological disorders, infectious diseases, or cancer. Research on related structures has shown that substitutions on the phenyl ring can enhance antimicrobial effects. nih.gov

Development of New Synthetic Methodologies: The synthesis of specific analogues can also drive the development of new and more efficient synthetic routes for this class of compounds.

The following table summarizes the diverse biological activities reported for various 5-substituted-2-amino-1,3,4-oxadiazole derivatives, providing a basis for the potential areas of investigation for this compound.

| Substituent at 5-position | Reported Biological Activity | Reference |

| Phenyl | Antibacterial, Antifungal | uobaghdad.edu.iq |

| Substituted Phenyl | Antibacterial, Antifungal, Anticonvulsant | nih.govptfarm.pl |

| Pyridyl | Anticonvulsant | ptfarm.pl |

| Benzyl | Antidiabetic, Antioxidant | researchgate.net |

| Various Aryl/Alkyl | Anticancer, Muscle Relaxant, Cholinesterase Inhibition | nih.govnih.govacs.org |

The data from these related compounds strongly suggests that this compound and its analogues are promising candidates for further pharmacological evaluation.

Structure

3D Structure

Properties

IUPAC Name |

5-(1-phenylpropyl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-2-9(8-6-4-3-5-7-8)10-13-14-11(12)15-10/h3-7,9H,2H2,1H3,(H2,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USVJJRSFMVOUOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C2=NN=C(O2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Theoretical and Computational Investigations of 5 1 Phenylpropyl 1,3,4 Oxadiazol 2 Amine

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical studies are fundamental in determining the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular structure, providing detailed information about its geometry, stability, and electronic distribution.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine the optimized molecular geometry, vibrational frequencies, and various electronic properties of molecules. For 1,3,4-oxadiazole (B1194373) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), have been shown to provide results that correlate well with experimental data. cdnsciencepub.comajchem-a.com

The geometry optimization of 5-(1-Phenylpropyl)-1,3,4-oxadiazol-2-amine would reveal the most stable three-dimensional arrangement of its atoms. Studies on the closely related compound, 5-phenyl-1,3,4-oxadiazol-2-amine (B156248), show that the oxadiazole ring is planar. nih.govnih.gov The bond lengths within this ring are consistent with its aromatic character, showing values intermediate between single and double bonds. nih.govnih.govresearchgate.net The introduction of the 1-phenylpropyl group at the 5-position adds a chiral center and significant conformational flexibility, which would be a key focus of the geometric analysis. The phenyl ring attached to the propyl group and the oxadiazole ring itself would likely be oriented to minimize steric hindrance.

Table 1: Representative Bond Lengths and Angles for the 5-Phenyl-1,3,4-oxadiazol-2-amine Core Structure Data based on crystallographic studies of 5-phenyl-1,3,4-oxadiazol-2-amine and are expected to be similar for the core of the title compound. nih.govnih.gov

| Parameter | Bond/Angle | Typical Value |

| Bond Length | C-O (in ring) | ~1.36 Å |

| C=N (in ring) | ~1.29 Å | |

| N-N (in ring) | ~1.41 Å | |

| C-NH₂ | ~1.33 Å | |

| Bond Angle | C-N-N (in ring) | ~106° |

| C-O-C (in ring) | Not applicable (N-C-O) |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and reactivity. ajchem-a.com A smaller gap suggests higher reactivity.

For 1,3,4-oxadiazole derivatives, the HOMO is typically distributed over the phenyl ring and the heteroatoms, while the LUMO is often localized on the oxadiazole ring system. ajchem-a.com This distribution dictates the molecule's behavior as an electron donor (from HOMO) or acceptor (to LUMO).

The Molecular Electrostatic Potential (MEP) surface is used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In MEP maps, red regions indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions represent positive potential (electron-poor, susceptible to nucleophilic attack). For 2-amino-1,3,4-oxadiazole derivatives, the nitrogen atoms of the oxadiazole ring and the oxygen atom are typically the most electron-rich sites, making them potential hydrogen bond acceptors. ajchem-a.com The amine group's hydrogen atoms would appear as regions of positive potential.

Table 2: Typical FMO Energies and Global Reactivity Descriptors for Phenyl-1,3,4-oxadiazole Derivatives Values are illustrative and based on DFT calculations of similar structures. ajchem-a.com

| Parameter | Formula | Typical Value |

| HOMO Energy | EHOMO | -6.5 to -7.0 eV |

| LUMO Energy | ELUMO | -2.0 to -2.5 eV |

| Energy Gap | ΔE = ELUMO - EHOMO | 4.0 to 4.5 eV |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.25 to 4.75 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.0 to 2.25 eV |

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations are used to study the dynamic behavior of molecules and their interactions with biological macromolecules, such as proteins.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein's active site. This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms. 1,3,4-Oxadiazole derivatives have been docked against various protein targets, including kinases, peptide deformylase, and cyclooxygenase enzymes, showing a range of inhibitory activities. nih.govmdpi.commdpi.comdergipark.org.tr

For this compound, docking studies would be performed to predict its binding affinity and pose within a target protein's active site. The 2-amino group and the nitrogen atoms of the oxadiazole ring are capable of forming key hydrogen bonds with amino acid residues like aspartate or glutamate. dergipark.org.tr The phenylpropyl group would likely engage in hydrophobic or van der Waals interactions within a hydrophobic pocket of the receptor. Binding energy calculations, such as those derived from docking scores, provide a quantitative estimate of the binding affinity.

Table 3: Examples of Protein Targets and Interacting Residues for 1,3,4-Oxadiazole Derivatives Based on docking studies of various 1,3,4-oxadiazole compounds. mdpi.comdergipark.org.tr

| Protein Target | PDB Code | Key Interacting Residues | Type of Interaction |

| VEGFR-2 Kinase | (e.g., 4ASD) | Cys919, Asp1046 | Hydrogen Bond, Hydrophobic |

| Peptide Deformylase | (e.g., 1G2A) | Gly89, Ile128 | Hydrogen Bond |

| EGFR Kinase | (e.g., 1M17) | Met793, Asp855 | Hydrogen Bond, Pi-Alkyl |

The presence of the flexible 1-phenylpropyl side chain in this compound makes conformational analysis essential. This process involves exploring the potential energy surface of the molecule to identify low-energy, stable conformations. The lowest energy conformer is typically used for subsequent docking studies, as it is presumed to be the most populated and biologically relevant state.

Molecular Dynamics (MD) simulations can be used to assess the stability of the ligand-protein complex over time. By simulating the movements of atoms and molecules for a specific period (e.g., nanoseconds), MD can validate the docking results. Key parameters analyzed include the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the binding pose. A stable complex will show minimal fluctuations in RMSD throughout the simulation. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By identifying key molecular descriptors (e.g., physicochemical, electronic, or steric properties) that influence activity, QSAR models can predict the activity of new, untested compounds. nih.govresearchgate.net

A QSAR study cannot be performed on a single molecule. However, this compound could be included in a dataset of related oxadiazole derivatives to build a QSAR model. Descriptors for this molecule, such as its molecular weight, logP (lipophilicity), polar surface area (PSA), and the number of hydrogen bond donors/acceptors, would be calculated. These descriptors would then be used to predict its activity based on a previously established QSAR model for the chemical class.

Cheminformatics tools, such as the Swiss-ADME web tool, are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule. researchgate.net These predictions help assess the "drug-likeness" of a compound based on established rules like Lipinski's Rule of Five and Veber's rules, which correlate physicochemical properties with oral bioavailability. oaji.net

Table 4: Predicted Physicochemical Properties and Drug-Likeness Parameters These are general parameters calculated using cheminformatics tools for compounds of similar size and composition.

| Property/Rule | Parameter | Importance |

| Lipinski's Rule of Five | Molecular Weight | < 500 Da |

| LogP | < 5 | |

| H-bond Donors | < 5 | |

| H-bond Acceptors | < 10 | |

| Veber's Rule | Polar Surface Area (TPSA) | < 140 Ų |

| Number of Rotatable Bonds | < 10 |

Descriptor Calculation and Predictive Modeling for 1,3,4-Oxadiazol-2-amine (B1211921) Derivatives

A fundamental approach in computational chemistry is the development of Quantitative Structure-Activity Relationship (QSAR) models. These models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. The first step in creating a QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's physicochemical and structural properties.

For the class of 1,3,4-oxadiazole derivatives, researchers have calculated a variety of descriptors to build predictive models for activities such as antimicrobial and antioxidant effects. researchgate.netnih.govdergipark.org.tr These descriptors can be categorized into several groups, including constitutional, topological, electronic, and quantum chemical descriptors. For instance, in a study on the antioxidant properties of 1,3,4-oxadiazoles, quantum chemical descriptors were generated using Density Functional Theory (DFT) calculations. dergipark.org.tr

Once calculated, these descriptors are used to build predictive models through statistical methods like multiple linear regression (MLR). researchgate.netnih.govresearchgate.net For example, a QSAR analysis of antibacterial 1,3,4-oxadiazole derivatives generated predictive models with good statistical quality, correlating the compounds' activity with their structural and physicochemical properties. researchgate.netnih.gov A study on the free radical scavenging activity of 1,3,4-oxadiazoles identified that descriptors related to hydrogen bonding strength (SHBint9) and molecular size (topoRadius) were crucial in predicting their antioxidant potential. dergipark.org.tr These models allow for the prediction of the biological activity of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing.

Table 1: Examples of Calculated Physicochemical Properties for 1,3,4-Oxadiazole Derivatives

| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | Partition Coefficient (LogP)* |

| 6b | C₂₃H₁₉N₃O₂ | 381.42 | 4.71 |

| 6d | C₂₃H₁₉N₃O₂ | 381.42 | 4.86 |

| 6f | C₂₂H₁₆ClN₃O₂ | 390.84 | 4.70 |

| 6h | C₂₂H₁₆N₄O₄ | 428.40 | 4.06 |

| 13b | C₂₀H₁₄ClN₃O₂ | 379.80 | 4.66 |

| 13d | C₂₁H₁₆N₄O₄ | 400.38 | 4.66 |

| 13f | C₂₀H₁₃N₅O₄ | 415.36 | 4.80 |

| 13h | C₂₀H₁₃N₅O₄ | 415.36 | 4.81 |

*Note: LogP values are reported as 'r' values in the source literature. Data extracted from a study on antibacterial 1,3,4-oxadiazole derivatives. researchgate.net

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is another powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. A pharmacophore model acts as a 3D query to search large databases of chemical compounds, a process known as virtual screening, to find novel molecules that match the model and are therefore likely to be active. tandfonline.commdpi.com

For 1,3,4-oxadiazole derivatives, pharmacophore modeling has been successfully employed to identify potential anticancer agents. tandfonline.comnih.gov In one such study targeting the enzyme thymidine (B127349) phosphorylase, a dataset of 76 known 1,3,4-oxadiazole analogues was used to generate and validate several pharmacophore models. tandfonline.com The best model, named Hypo 2, was characterized by three key chemical features: one hydrogen bond acceptor (HBA), one hydrogen bond donor (HBD), and one ring aromatic (RA) feature. tandfonline.com

This validated pharmacophore model (Hypo 2) was then used as a 3D search query for a virtual screening campaign against the ChEMBL and PubChem databases, which contain millions of compounds. tandfonline.com The initial screening of over 12,000 1,3,4-oxadiazole compounds resulted in a smaller subset of potential hits. tandfonline.com These hits were further filtered based on drug-like properties, such as Lipinski's rules of five, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) parameters. tandfonline.com This multi-step computational process led to the identification of 329 compounds predicted to be potent inhibitors. tandfonline.com

Similarly, another study focused on identifying tubulin-targeted anticancer agents developed a five-featured pharmacophore model (AAHHR_1). nih.gov This model was used to screen over 30,000 derivatives from the PubChem database, ultimately leading to the identification of 11 promising hits after subsequent computational analysis. nih.gov These examples demonstrate how pharmacophore modeling and virtual screening serve as an efficient strategy to explore vast chemical spaces and identify novel 1,3,4-oxadiazole-2-amine derivatives with therapeutic potential.

Table 2: Key Pharmacophore Features Identified for 1,3,4-Oxadiazole Derivatives

| Model Name | Target | Key Pharmacophoric Features | Reference |

| Hypo 2 | Thymidine Phosphorylase | 1 Hydrogen Bond Acceptor (HBA), 1 Hydrogen Bond Donor (HBD), 1 Ring Aromatic (RA) | tandfonline.com |

| AAHHR_1 | Tubulin | 2 Aromatic Rings (AR), 2 Hydrogen Bond Acceptors (HBA), 1 Hydrophobic (H) | nih.gov |

Structure Activity Relationship Sar Studies of 5 1 Phenylpropyl 1,3,4 Oxadiazol 2 Amine Derivatives

Impact of Substitutions on the Phenylpropyl Moiety

Direct studies detailing the effects of substitutions on the phenylpropyl group of 5-(1-phenylpropyl)-1,3,4-oxadiazol-2-amine are not readily found in published research. However, drawing parallels from SAR studies on other 5-aryl-substituted 1,3,4-oxadiazoles, it is plausible to hypothesize the following trends. The nature and position of substituents on the phenyl ring can significantly influence the compound's biological activity. Electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -Cl, -NO₂) at various positions (ortho, meta, para) on the phenyl ring could modulate the electronic properties and steric bulk of the molecule, thereby affecting its interaction with biological targets.

For instance, in a series of 2,5-disubstituted 1,3,4-oxadiazoles, the introduction of electron-withdrawing groups on the phenyl ring at the C5 position was found to enhance certain biological activities. Conversely, the presence of bulky substituents could either be beneficial by providing additional binding interactions or detrimental due to steric hindrance. The length and branching of the propyl chain could also play a role in optimizing van der Waals interactions within a receptor's binding pocket. Without specific experimental data for this compound, these remain informed hypotheses.

Role of the Amine Functionality at C-2 of the Oxadiazole Ring

The 2-amino group on the 1,3,4-oxadiazole (B1194373) ring is a common feature in many biologically active compounds and is often crucial for their activity. This functional group can act as a hydrogen bond donor and acceptor, facilitating key interactions with biological macromolecules.

Modification or replacement of this primary amine would likely have a profound impact on the activity profile. For example, acylation to form an amide, or alkylation to a secondary or tertiary amine, would alter the hydrogen bonding capacity and lipophilicity of the molecule. Such changes have been shown in other 2-amino-1,3,4-oxadiazole series to either enhance or diminish biological effects, depending on the specific requirements of the target protein. In some cases, the free amino group is essential for activity, while in others, its derivatization leads to improved potency or selectivity.

Influence of Variations within the 1,3,4-Oxadiazole Heterocycle

The 1,3,4-oxadiazole ring itself is a key pharmacophore. Its planar structure and the presence of heteroatoms contribute to its ability to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking. The oxadiazole ring is also considered a bioisostere of ester and amide functionalities, offering improved metabolic stability.

While no studies have specifically reported variations within the 1,3,4-oxadiazole ring of this compound, research on other series has explored the replacement of the oxadiazole with other five-membered heterocycles. Such modifications would alter the geometry, electronic distribution, and hydrogen bonding potential of the core structure, leading to significant changes in biological activity.

Bioisosteric Replacements and Their Effects on Activity Profile

Bioisosteric replacement is a common strategy in medicinal chemistry to improve the properties of a lead compound. For 2-amino-1,3,4-oxadiazoles, a common bioisosteric replacement is the 2-amino-1,3,4-thiadiazole (B1665364) ring. The substitution of the oxygen atom in the oxadiazole ring with a sulfur atom to form a thiadiazole can alter the compound's polarity, lipophilicity, and metabolic stability, which in turn can affect its pharmacokinetic and pharmacodynamic profile.

Studies comparing 1,3,4-oxadiazole and 1,3,4-thiadiazole (B1197879) bioisosteres have shown that this substitution can lead to compounds with similar, improved, or diminished biological activities, depending on the specific molecular context and the biological target. For example, in some instances, the thiadiazole analogues have demonstrated enhanced potency.

Stereochemical Considerations and Enantiomeric Activity

The 1-phenylpropyl substituent in this compound contains a chiral center. Therefore, the compound can exist as a pair of enantiomers, (R)-5-(1-phenylpropyl)-1,3,4-oxadiazol-2-amine and (S)-5-(1-phenylpropyl)-1,3,4-oxadiazol-2-amine. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.

Currently, there is no specific research available on the stereochemical considerations and enantiomeric activity of this compound. The synthesis and biological evaluation of the individual enantiomers would be a critical step in understanding the SAR of this compound and identifying the more active or safer stereoisomer for potential therapeutic applications.

Exploration of Biological Activities and Molecular Mechanisms of 5 1 Phenylpropyl 1,3,4 Oxadiazol 2 Amine Analogues

Antimicrobial Activity Studies (In Vitro)

Derivatives of 1,3,4-oxadiazole (B1194373) are well-documented for their broad-spectrum antimicrobial activities. tmrjournals.commdpi.com The structural versatility of the 1,3,4-oxadiazole nucleus allows for substitutions at the C2 and C5 positions, leading to analogues with potent activity against various pathogenic bacteria, fungi, and mycobacteria. nih.govnih.govresearchgate.net

Antibacterial Spectrum and Efficacy against Specific Bacterial Strains

Analogues featuring the 2-amino-5-substituted-1,3,4-oxadiazole core have demonstrated significant antibacterial efficacy against both Gram-positive and Gram-negative bacteria. Studies have shown that the nature of the substituent at the 5-position, as well as modifications to the 2-amino group, profoundly influences the antibacterial spectrum and potency.

For instance, a series of N-Mannich bases derived from 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-thione showed broad-spectrum antibacterial activity. mdpi.com Specifically, piperazinomethyl derivatives exhibited minimal inhibitory concentrations (MIC) ranging from 0.5 to 8 μg/mL against pathogenic strains. mdpi.com Other research highlighted that derivatives bearing a methoxyphenyl group were particularly effective against Staphylococcus aureus, Staphylococcus epidermidis, and Acinetobacter baumannii. acs.org Similarly, certain N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues have shown notable activity; for example, N-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine displayed an MIC of 4-8 µg/mL against tested bacteria. mdpi.com

The antibacterial activity often compares favorably to standard antibiotics. One review noted that some 5-aryl-1,3,4-oxadiazole-2-thiol derivatives showed stronger activity against Escherichia coli and Streptococcus pneumoniae than ampicillin. nih.gov Another study synthesized 2-amino-1,3,4-oxadiazole derivatives that showed activity against Streptococcus faecalis and both methicillin-sensitive (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA) with MIC values from 4 to 64 μg/mL. nih.gov

| Compound Class/Derivative | Bacterial Strains | MIC (µg/mL) | Reference |

| Piperazinomethyl derivatives of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-thione | Gram-positive & Gram-negative bacteria | 0.5 - 8 | mdpi.com |

| N-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine | Various bacteria | 4 - 8 | mdpi.com |

| 2-Amino-1,3,4-oxadiazole derivatives (e.g., 1b, 1e, 1g) | Streptococcus faecalis, MSSA, MRSA | 4 - 64 | nih.gov |

| 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol | E. coli, S. pneumoniae | > Ampicillin | nih.gov |

Antifungal Efficacy against Pathogenic Fungi

The 1,3,4-oxadiazole scaffold is also a key component in many compounds with significant antifungal properties. These analogues have been tested against a range of human and plant pathogens, including species of Candida, Aspergillus, and Fusarium. rsc.orgnih.govresearchgate.net

Two novel 1,3,4-oxadiazole compounds, designated LMM5 and LMM11, were reported to be effective against Candida albicans, both exhibiting an in vitro MIC of 32 μg/mL. rsc.orgnih.gov In another study, a series of 5-substituted 1,3,4-oxadiazole-2-thiols were tested against Aspergillus flavus, Mucor species, Aspergillus niger, and Aspergillus fumigatus, demonstrating the broad antifungal potential of this chemical class. nih.gov

The structural features of the analogues play a critical role in their efficacy. For instance, research on thiazole-substituted 1,3,4-oxadiazoles found that S-substituted derivatives showed enhanced antifungal activity compared to their unsubstituted counterparts with a free thiol group. nih.gov Specifically, compounds with a 4-fluoro-substituted phenyl ring demonstrated good antifungal activity. nih.gov In the context of agricultural applications, certain 1,3,4-oxadiazole derivatives showed potent activity against the maize pathogen Exserohilum turcicum, with EC₅₀ values (e.g., 32.25 µg/mL for compound 5k) lower than the commercial fungicide carbendazim. acs.org

| Compound/Derivative | Fungal Strains | MIC / EC₅₀ (µg/mL) | Reference |

| LMM5 and LMM11 | Candida albicans | 32 | rsc.orgnih.gov |

| 2-Amino-1,3,4-thiadiazole (B1665364) derivative (2g) | Candida albicans | 8 | nih.gov |

| 2-Amino-1,3,4-thiadiazole derivative (2g) | Aspergillus niger | 64 | nih.gov |

| Oxadiazole derivative 5k | Exserohilum turcicum | 32.25 (EC₅₀) | acs.org |

| N-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine | Various fungi | 4 | mdpi.com |

Antitubercular Activity and Mycobacterial Target Pathways

Tuberculosis remains a major global health threat, and the search for new antitubercular agents is critical. The 1,3,4-oxadiazole nucleus is a recognized pharmacophore in the design of compounds targeting Mycobacterium tuberculosis. nih.govnih.govnih.gov

Several studies have highlighted the potential of 2-amino-1,3,4-oxadiazole analogues. One study synthesized a series of N-alkyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amines and found that activity was dependent on the length of the alkyl chain. nih.gov The most active compound, N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine, showed potent antimycobacterial activity against both susceptible and drug-resistant M. tuberculosis strains, with MIC values between 4 and 8 µM. nih.gov In another investigation, a series of 2-(4-pyridyl)-5-[(aryl/heteroarylamino)-1-oxoethyl]thio-1,3,4-oxadiazoles were tested against M. tuberculosis H37Rv. Three compounds from this series exhibited greater than 90% inhibition at very low micromolar concentrations (0.0052 to 0.0089 µM), indicating high efficacy. nih.gov While the precise mycobacterial target pathways for many of these compounds are still under investigation, their potent activity suggests they are promising leads for further development.

Anticancer and Antiproliferative Potentials (In Vitro Cell-Based Assays)

The 1,3,4-oxadiazole scaffold is a cornerstone in the development of novel anticancer agents, with derivatives demonstrating a wide range of cytotoxic and antiproliferative activities. researchgate.netmdpi.com These compounds often act through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression. nih.gov

Inhibition of Cancer Cell Lines and Cytotoxicity Mechanisms (e.g., Apoptosis Induction, Cell Cycle Arrest)

Analogues of 5-substituted-1,3,4-oxadiazol-2-amine have shown potent cytotoxicity against a broad spectrum of human cancer cell lines, including those of the breast (MCF-7, MDA-MB-231), colon (HT-29), lung (A549), liver (HepG2), and prostate (PC3). mdpi.comnih.govacs.org

The primary mechanisms underlying this cytotoxicity often involve the disruption of the cell cycle and the induction of programmed cell death (apoptosis). For example, a series of 1,3,4-oxadiazole-tethered capsaicin (B1668287) derivatives were evaluated for antiproliferative activity. nih.gov The most active compound caused cell cycle arrest at the S phase and induced apoptosis in NCI-H460 lung cancer cells. nih.gov Similarly, a study on 5-aminophenyl-2-butylthio-1,3,4-oxadiazole demonstrated that the compound arrested MCF-7 breast cancer cells in the G0/G1 phase and induced apoptosis, which was confirmed by DAPI staining and Annexin V binding assays. researchgate.net Other studies have reported that novel 1,3,4-oxadiazole selenadiazole analogues cause cell cycle arrest at the G2/M checkpoint and activate an apoptotic response. nih.gov This induction of apoptosis is often mediated through the activation of key executioner proteins like caspase-3. acs.orgnih.gov

| Compound Class/Derivative | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| 5-Aminophenyl-2-butylthio-1,3,4-oxadiazole (5e) | MCF-7 (Breast) | 10.05 | G0/G1 cell cycle arrest, Apoptosis induction | researchgate.net |

| Capsaicin-1,3,4-oxadiazole conjugate (20a) | NCI-H460 (Lung) | 5.41 | S phase cell cycle arrest, Apoptosis induction | nih.gov |

| Selenadiazole analogue (14) | Various | 0.005 - 0.091 | G2/M cell cycle arrest, Apoptosis induction | nih.gov |

| Pyrimidine-1,3,4-oxadiazole hybrid (9p) | A549 (Lung) | 3.8 | Apoptosis induction | nih.gov |

| Benzimidazole-1,3,4-oxadiazole derivative (5n) | HeLa (Cervical) | 0.205 | Topoisomerase I inhibition | nih.gov |

| Eugenol-1,3,4-oxadiazole analogue (17) | PC3 (Prostate) | 0.26 | S phase cell cycle arrest, Apoptosis induction | rsc.org |

Targeting Specific Enzyme Pathways (e.g., Thymidylate Synthase, HDAC, Topoisomerase II, Telomerase, Tubulin Polymerization)

The antiproliferative effects of 1,3,4-oxadiazole analogues are frequently linked to the inhibition of specific enzymes that are crucial for cancer cell survival and proliferation.

Thymidylate Synthase (TS): As a critical enzyme in the de novo synthesis of pyrimidines for DNA replication, TS is a well-established cancer target. Several studies have identified 1,3,4-oxadiazole derivatives as potent TS inhibitors. researchgate.net One study on eugenol-based 1,3,4-oxadiazole analogues found two compounds that inhibited TS with IC₅₀ values of 0.61 µM and 0.56 µM, significantly more potent than the chemotherapeutic agent pemetrexed. rsc.org Other thiazolidinedione-1,3,4-oxadiazole hybrids also inhibited TS with IC₅₀ values as low as 1.67 µM. mdpi.comtandfonline.comnih.gov

Histone Deacetylase (HDAC): HDACs are key regulators of gene expression, and their inhibition is a valid anticancer strategy. A novel class of difluoromethyl-1,3,4-oxadiazoles (DFMOs) has been identified as highly potent and selective inhibitors of HDAC6. nih.govresearchgate.netmdpi.com These compounds act as mechanism-based, slow-binding substrate analogues, offering a promising alternative to less selective inhibitors. nih.govacs.orgnih.gov

Topoisomerase II (Topo II): Topoisomerases are vital for resolving DNA topological problems during replication. Certain 1,3,4-oxadiazole derivatives function as Topo II poisons, stabilizing the enzyme-DNA complex and leading to cytotoxic DNA breaks. embopress.org A series of mercaptoacetamide-linked pyrimidine-1,3,4-oxadiazole hybrids were shown to inhibit the Topoisomerase II enzyme, with the lead compound exhibiting an IC₅₀ of 3.8 µM against A549 lung cancer cells. nih.gov

Telomerase: This enzyme is responsible for maintaining telomere length and is activated in the vast majority of cancer cells, contributing to their immortality. The 1,3,4-oxadiazole scaffold has emerged as a promising lead for the development of telomerase inhibitors. tmrjournals.comnih.govresearchgate.net Studies on 2-phenyl-4H-chromone derivatives containing a 1,3,4-oxadiazole moiety demonstrated potent telomerase inhibitory activity, with some compounds having IC₅₀ values below 1 µM. tandfonline.comtandfonline.com

Tubulin Polymerization: The microtubule network is a critical target for anticancer drugs. Several 1,3,4-oxadiazole derivatives have been shown to inhibit tubulin polymerization, often by interacting with the colchicine (B1669291) binding site. nih.gov This disruption of microtubule dynamics leads to mitotic arrest and apoptosis. nih.govnih.gov One study found that an indolyl-α-keto-1,3,4-oxadiazole derivative inhibited tubulin polymerization with an IC₅₀ of 10.66 µM. nih.gov Another series of 1,3,4-oxadiazole-2-thione derivatives also demonstrated a potent inhibitory effect on cellular tubulin. researchgate.net

Anti-inflammatory Activity and Related Mechanisms

Analogues of 5-(1-Phenylpropyl)-1,3,4-oxadiazol-2-amine are recognized for their significant anti-inflammatory properties. The 1,3,4-oxadiazole ring is a key pharmacophore that has been incorporated into various molecular structures to develop potent anti-inflammatory agents. nih.govmdpi.comchula.ac.thnih.gov Research has shown that derivatives of this class can exhibit anti-inflammatory effects comparable to or even exceeding those of established drugs like indomethacin (B1671933) and diclofenac (B195802) sodium. chula.ac.thnih.govbrieflands.com The anti-inflammatory action is often attributed to their ability to interfere with key enzymatic pathways and modulate the production of inflammatory mediators. nih.govdovepress.com

Cyclooxygenase (COX) Isoenzyme Inhibition

A primary mechanism underlying the anti-inflammatory effects of these 1,3,4-oxadiazole analogues is the inhibition of cyclooxygenase (COX) isoenzymes, COX-1 and COX-2. mdpi.com These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of inflammation. dovepress.com Many synthesized derivatives have been evaluated for their in vitro ability to inhibit these isoenzymes.

Several studies have focused on developing 1,3,4-oxadiazole derivatives that show selective inhibition of COX-2 over COX-1. nih.govresearchgate.netnih.gov This selectivity is a desirable trait as it is associated with a reduced risk of gastrointestinal side effects commonly seen with non-selective NSAIDs. nih.govmdpi.com For instance, certain diaryl-substituted 1,3,4-oxadiazoles have demonstrated potent and selective COX-2 inhibition. nih.gov The modification of existing NSAIDs like diclofenac by incorporating a 1,3,4-oxadiazole ring has also been a successful strategy to increase COX-2 affinity. mdpi.com Molecular docking studies support these findings, showing that the oxadiazole moiety can effectively bind to the active site of the COX-2 enzyme. mdpi.comresearchgate.net

The inhibitory activity is often quantified by the half-maximal inhibitory concentration (IC₅₀) and the selectivity index (SI), which is the ratio of COX-1 IC₅₀ to COX-2 IC₅₀.

| Compound Series | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index (SI = IC₅₀ COX-1/IC₅₀ COX-2) | Reference Compound | Reference SI |

|---|---|---|---|---|---|

| 1,3,4-Oxadiazole Derivatives (8a-g) | 7.5 – 13.5 | 0.04 – 0.14 | 60.71 – 230 | Celecoxib | 326.67 |

| 1,3,4-Oxadiazole/Oxime Hybrids (6d, 7h) | 1.10 / 2.30 | 0.94 / 5.00 | - | Indomethacin | - |

| 2,5-Biaryl-1,3,4-Oxadiazoles (6b, 6e, 6f, 7e, 7f) | - | 0.48 - 0.89 | 67.96 - 132.83 | Celecoxib | - |

Data synthesized from multiple studies to show representative ranges of activity. nih.govresearchgate.netnih.gov

Modulation of Inflammatory Mediators

Beyond COX inhibition, 1,3,4-oxadiazole analogues exert their anti-inflammatory effects by modulating various inflammatory mediators. Activated macrophages play a crucial role in the inflammatory response by producing pro-inflammatory mediators, including nitric oxide (NO) and cytokines like tumor necrosis factor-α (TNF-α). nih.govnih.gov

Studies have shown that certain 1,3,4-oxadiazole derivatives can significantly suppress the production of these mediators. For example, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, these compounds have been shown to reduce NO levels. nih.gov NO is a key signaling molecule in inflammation, and its overproduction can contribute to tissue damage. nih.gov Furthermore, some analogues have demonstrated the ability to decrease the levels of TNF-α, a critical cytokine that orchestrates the inflammatory cascade. dovepress.com This modulation of inflammatory mediators suggests that these compounds have a broader mechanism of action that is not solely reliant on the inhibition of prostaglandin (B15479496) synthesis. nih.gov

Antioxidant Properties and Radical Scavenging Mechanisms

Many 1,3,4-oxadiazole analogues, including those related to this compound, possess significant antioxidant properties. nih.govuobaghdad.edu.iqmdpi.com Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is closely linked to inflammation and various chronic diseases. mdpi.com Antioxidants can mitigate this damage by neutralizing free radicals. researchgate.net

The antioxidant potential of these compounds is frequently evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging method. mdpi.comresearchgate.net In these tests, many synthesized oxadiazole derivatives have shown potent radical scavenging activity, sometimes comparable or superior to standard antioxidants like Butylated Hydroxytoluene (BHT) and ascorbic acid. mdpi.comderpharmachemica.commdpi.com The presence of specific functional groups, such as hindered phenol (B47542) fragments or aminothiazolidinone moieties, attached to the oxadiazole core can enhance this activity. mdpi.commdpi.com

| Compound Series | Assay | Activity/IC₅₀ | Reference Compound | Reference IC₅₀ |

|---|---|---|---|---|

| Mannich bases of 1,3,4-Oxadiazole (5a-e) | DPPH Scavenging | Significant activity | BHT | - |

| Thiazolidin-4-one/1,3,4-Oxadiazole Hybrids | DPPH Scavenging | IC₅₀ = 8.90 µg/mL (Compound D-16) | Ascorbic Acid | - |

| 1,3,4-Oxadiazoles with Hindered Phenol | DPPH Scavenging | Superior or comparable to BHT | BHT | - |

Data from representative studies illustrating the antioxidant potential. mdpi.comderpharmachemica.commdpi.com

Hydrogen Atom Transfer (HAT) and Electron Transfer (ET) Mechanisms

The radical scavenging activity of antioxidants is primarily governed by two main mechanisms: Hydrogen Atom Transfer (HAT) and Electron Transfer (ET), also known as Single Electron Transfer (SET). nih.govfrontiersin.orgresearchgate.net

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. The feasibility of this process is related to the bond dissociation enthalpy (BDE) of the N-H or O-H bond in the antioxidant. A lower BDE indicates a weaker bond, making the hydrogen atom easier to abstract and signifying higher antioxidant activity. nih.govfrontiersin.org

Electron Transfer (ET) / Single Electron Transfer (SET): This mechanism involves the transfer of an electron from the antioxidant to the free radical, forming a radical cation from the antioxidant. frontiersin.orgresearchgate.net The key energetic factor for this process is the ionization potential (IP) of the antioxidant. This initial electron transfer is often followed by a proton transfer (PT) in what is known as the SET-PT pathway. nih.gov

Computational and theoretical studies using density functional theory (DFT) have been employed to investigate these mechanisms for 1,3,4-oxadiazole derivatives. nih.gov These studies calculate thermodynamic parameters like BDE, IP, and proton dissociation enthalpy (PDE) to predict the dominant reaction pathway. nih.govfrontiersin.org Results suggest that in a vacuum or non-polar environment, the HAT mechanism is often favored for 1,3,4-oxadiazole antioxidants. However, in aqueous solutions, the SET-PT mechanism may become the more dominant pathway for radical scavenging. nih.gov

Antidiabetic Activity and Metabolic Enzyme Modulation

The 1,3,4-oxadiazole scaffold has emerged as a promising structural motif in the search for new antidiabetic agents. nih.goveurekaselect.com Derivatives have shown potential in managing diabetes through various mechanisms, including improving glucose tolerance, enhancing insulin (B600854) sensitivity, and reducing blood glucose levels. nih.govnih.gov One key strategy involves the inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase, which helps to control postprandial hyperglycemia, a common issue in type 2 diabetes. nih.govderpharmachemica.comrjptonline.org Several synthesized 1,3,4-oxadiazole derivatives have demonstrated good inhibitory activity against these enzymes. derpharmachemica.com

Glycogen (B147801) Synthase Kinase-3beta (GSK-3β) Inhibition

A significant molecular target for the antidiabetic effects of 1,3,4-oxadiazole analogues is Glycogen Synthase Kinase-3beta (GSK-3β). nih.goveurekaselect.com GSK-3β is a serine/threonine kinase that plays a crucial role in numerous cellular processes, including glycogen metabolism and insulin signaling. nih.govresearchgate.net Inhibition of GSK-3β is considered a valid therapeutic strategy for type 2 diabetes as it can enhance insulin-mediated glucose uptake and glycogen synthesis.

Researchers have designed and synthesized novel series of 1,3,4-oxadiazole derivatives specifically as GSK-3β inhibitors. nih.gov Structure-activity relationship (SAR) studies have identified compounds with highly potent and selective GSK-3β inhibitory activity in vitro. nih.gov For example, compound 20x from one study, a complex oxadiazole derivative, showed potent inhibition, and its binding mode was confirmed through X-ray co-crystallography with the GSK-3β enzyme. nih.gov The ability of these compounds to inhibit GSK-3β highlights their potential not only in diabetes but also in other pathologies where this enzyme is implicated, such as Alzheimer's disease. nih.govnih.gov

α-Glucosidase and α-Amylase Inhibition

The inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase is a key strategy in managing postprandial hyperglycemia, a hallmark of type 2 diabetes. nih.govnih.govmdpi.com Several studies have highlighted the potential of 1,3,4-oxadiazole derivatives as effective inhibitors of these enzymes. nih.govnih.gov

Research into various 2,5-disubstituted 1,3,4-oxadiazoles has demonstrated significant inhibitory activity against both α-glucosidase and α-amylase. The structural features of these molecules, particularly the substituents at the C2 and C5 positions of the oxadiazole ring, play a crucial role in their inhibitory potency. For instance, the presence of aromatic or substituted aromatic rings can influence the binding affinity of the compound to the active site of the enzymes.

One study on novel 2-thione-1,3,4-oxadiazole analogues revealed potent inhibitory activities. nih.gov The introduction of different functional groups allows for a wide range of interactions with the enzyme's active site, leading to varying degrees of inhibition.

While specific data on analogues of this compound is limited, the available information on structurally related compounds provides valuable insights into their potential as enzyme inhibitors. The following table summarizes the inhibitory activities of some representative 1,3,4-oxadiazole derivatives against α-glucosidase and α-amylase.

Table 1: α-Glucosidase and α-Amylase Inhibitory Activity of Selected 1,3,4-Oxadiazole Analogues

| Compound ID | 5-Substituent | α-Glucosidase IC50 (µM) | α-Amylase IC50 (µM) | Reference |

|---|---|---|---|---|

| Compound 1 | 4-Hydroxyphenyl | 12.27 ± 0.41 (µg/mL) | 60.02 ± 0.08 (µg/mL) | nih.gov |

| Compound 2 | 3,4-Dimethoxyphenyl | - | 90.02 ± 0.08 (µg/mL) | nih.gov |

| Compound 3 | 4-Chlorophenyl | - | 13.09 ± 0.06 (µg/mL) | nih.gov |

| Acarbose (Standard) | - | 11.47 ± 0.02 (µg/mL) | 12.20 ± 0.78 (µg/mL) | nih.gov |

Note: The inhibitory concentrations are presented as reported in the source. Conversion to µM would require the molecular weights of the specific compounds, which are not provided in the source.

Antiviral and Antiparasitic Activities

The 1,3,4-oxadiazole scaffold is a privileged structure in the development of antimicrobial agents, exhibiting a broad spectrum of activity against viruses and parasites. scielo.brarkat-usa.orgmdpi.com

Human Immunodeficiency Virus (HIV) remains a significant global health challenge, and the development of new antiviral agents is crucial to combat drug resistance. HIV integrase is a key enzyme in the viral replication cycle, making it an attractive target for drug development. nih.govnih.govmdpi.com Several 1,3,4-oxadiazole derivatives have been identified as potent inhibitors of HIV integrase. nih.govnih.gov The oxadiazole ring can act as a bioisosteric replacement for amide or ester groups and can participate in crucial interactions within the enzyme's active site. nih.gov

The structural features of these inhibitors, including the nature of the substituents on the oxadiazole ring, are critical for their activity. For example, the presence of a halogenated phenyl group has been shown to influence the antiviral potency. While specific studies on this compound analogues are not extensively documented in this context, the broader class of 5-substituted-2-amino-1,3,4-oxadiazoles has shown promise.

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a major health problem in Latin America. nih.gov The search for new, effective, and less toxic drugs is a priority. The 1,3,4-oxadiazole nucleus has been explored as a scaffold for the development of novel anti-trypanosomal agents. scielo.brnih.gov

Research has shown that 2,5-disubstituted 1,3,4-oxadiazoles can exhibit significant activity against T. cruzi. The mechanism of action is often related to the inhibition of essential parasitic enzymes. For instance, some derivatives have been shown to target cruzain, the major cysteine protease of T. cruzi.

The following table presents data on the anti-parasitic activity of some 1,3,4-oxadiazole derivatives against Trypanosoma cruzi.

Table 2: Anti-Trypanosoma cruzi Activity of Selected 1,3,4-Oxadiazole Analogues

| Compound ID | 5-Substituent | Target Strain | IC50 (µM) | Reference |

|---|---|---|---|---|

| Compound 4 | Pyridin-4-yl | T. cruzi | - | mdpi.com |

| Compound 5 | Nitro-substituted aryl | T. cruzi | - | scielo.br |

| Benznidazole (Standard) | - | T. cruzi | - | nih.gov |

Note: Specific IC50 values for these compounds were not provided in the general review articles cited. The entries indicate that these classes of compounds have been investigated for their activity.

Future Research Directions and Therapeutic Prospects for 5 1 Phenylpropyl 1,3,4 Oxadiazol 2 Amine Derivatives

Design and Synthesis of Advanced Analogues with Improved Selectivity and Potency

Future research will likely focus on the rational design and synthesis of advanced analogues of 5-(1-Phenylpropyl)-1,3,4-oxadiazol-2-amine to enhance their selectivity and potency for specific biological targets. Structure-activity relationship (SAR) studies are crucial in this endeavor. nih.gov By systematically modifying the substituents on the phenyl ring and the propyl chain, researchers can investigate the impact of these changes on biological activity. For instance, introducing electron-withdrawing or electron-donating groups to the phenyl ring can modulate the electronic properties of the molecule, potentially leading to stronger interactions with target proteins. nih.gov

Furthermore, exploring a variety of synthetic methodologies will be essential for creating a diverse library of analogues. researchgate.net Modern synthetic techniques can facilitate the efficient production of these novel compounds for biological screening. researchgate.net The ultimate goal is to develop analogues with high affinity for their intended targets while minimizing off-target effects, thereby improving their therapeutic index.

Multi-Targeted Approaches for Complex Disease Pathways

Complex diseases such as cancer and neurodegenerative disorders often involve multiple biological pathways. nih.gov Consequently, multi-target-directed ligands, which can simultaneously modulate several key proteins, are emerging as a promising therapeutic strategy. The 1,3,4-oxadiazole (B1194373) scaffold is well-suited for the development of such agents. nih.gov

Future investigations could involve designing derivatives of this compound that act on multiple targets within a disease pathway. For example, in cancer therapy, an analogue could be engineered to inhibit both a specific enzyme and a signaling protein involved in tumor growth and proliferation. rsc.org This multi-pronged approach could lead to enhanced efficacy and a reduced likelihood of drug resistance.

Development of Hybrid Molecules Incorporating the 1,3,4-Oxadiazole-2-amine Scaffold

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has proven effective in developing novel drugs with improved activity profiles. rsc.orgresearchgate.net The 1,3,4-oxadiazole-2-amine scaffold can be integrated with other biologically active moieties to create hybrid molecules with synergistic or complementary therapeutic effects. nih.gov

For instance, combining the this compound core with a known anticancer agent could result in a hybrid compound with enhanced cytotoxicity against cancer cells. nih.govmdpi.com Similarly, hybridization with fragments known to possess anti-inflammatory or antimicrobial properties could yield novel therapeutics for a range of conditions. mdpi.com The design and synthesis of such hybrid molecules represent a fertile ground for future research.

Exploration of Novel Biological Targets and Mechanisms

While 1,3,4-oxadiazole derivatives are known to interact with a variety of biological targets, there is still much to be discovered about their full range of activities. Future research should aim to identify novel biological targets and elucidate the mechanisms of action for this compound and its derivatives.

High-throughput screening and computational methods can be employed to screen these compounds against a wide range of enzymes, receptors, and other cellular components. nih.gov Understanding the precise molecular interactions between these compounds and their targets will be crucial for optimizing their therapeutic potential and for the rational design of next-generation drugs.

Preclinical Development Considerations for Lead Optimization

Once promising lead compounds have been identified, they must undergo rigorous preclinical development to assess their potential as drug candidates. This process involves a comprehensive evaluation of their pharmacokinetic and pharmacodynamic properties. Key considerations include absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. rsc.org

For derivatives of this compound, it will be important to optimize their solubility, metabolic stability, and bioavailability. mdpi.com In vivo studies in animal models will be necessary to evaluate their efficacy and safety before they can be considered for clinical trials in humans. nih.gov

Broader Applications in Material Science or Agrochemicals

The utility of 1,3,4-oxadiazole derivatives is not limited to medicine. These compounds also have potential applications in material science and agriculture. In material science, the 1,3,4-oxadiazole ring is a component of some organic light-emitting diodes (OLEDs) and thermally stable polymers. rsc.orgresearchgate.netresearchgate.net The specific properties of this compound derivatives could be explored for the development of novel materials with unique optical or electronic characteristics.

Q & A

Q. Optimization Strategies :

- Use anhydrous solvents (e.g., DMF, THF) to minimize hydrolysis byproducts .

- Monitor reaction progress via TLC or HPLC to terminate at maximal yield.

- Purification via column chromatography or recrystallization improves purity (>95% by NMR) .

Q. Table 1: Reaction Conditions for Derivatives

| Derivative Type | Reagents/Conditions | Yield (%) | Purity (NMR) |

|---|---|---|---|

| Base Compound | POCl₃, 90°C, 3h | 65–70 | 92% |

| Acylated | Symm. anhydride, 12h reflux | 75–80 | 95% |

Basic: Which characterization techniques are critical for structural validation of this oxadiazole derivative?

Methodological Answer:

A multi-technique approach ensures structural fidelity:

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and oxadiazole carbons (δ 155–165 ppm). Discrepancies in splitting patterns may indicate isomerism .

- FTIR : Confirm N–H stretches (3200–3400 cm⁻¹) and C=N/C–O bands (1600–1680 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 246.1234 for C₁₁H₁₂N₃O) .

- X-ray Crystallography : Resolve dihedral angles between oxadiazole and phenylpropyl groups (e.g., 18–30° variations in analogs) .

Critical Note : Cross-validate data with computational tools (e.g., Gaussian for IR/NMR simulations) to address spectral ambiguities .

Advanced: How do steric/electronic substituent effects influence bioactivity in oxadiazole analogs?

Methodological Answer:

Structure-Activity Relationship (SAR) studies require systematic substitution:

- Steric Effects : Bulky groups (e.g., cyclopentyl) reduce enzymatic binding efficiency but enhance selectivity. Compare with methyl/phenyl analogs .

- Electronic Effects : Electron-withdrawing groups (e.g., –CF₃) enhance electrophilicity, improving antimicrobial activity. Use Hammett σ constants to quantify effects .

Q. Experimental Design :

Synthesize derivatives with varied substituents (e.g., –OCH₃, –NO₂, –F).

Test bioactivity (e.g., MIC values against S. aureus or IC₅₀ in cancer cell lines).

Perform molecular docking (AutoDock Vina) to correlate substituent size/charge with target binding (e.g., DHFR enzyme) .

Q. Table 2: Substituent Impact on Antimicrobial Activity

| Substituent | LogP | MIC (µg/mL) | Docking Score (kcal/mol) |

|---|---|---|---|

| –H | 2.1 | 32 | -7.2 |

| –CF₃ | 2.8 | 8 | -8.9 |

| –OCH₃ | 1.9 | 64 | -6.5 |

Advanced: How can contradictions in crystallographic vs. computational structural data be resolved?

Methodological Answer:

Discrepancies often arise from dynamic vs. static models:

- Crystallographic Data : Reveals solid-state conformation (e.g., 30.3° dihedral angle in molecule B vs. 18.2° in A) .

- DFT Calculations : Predicts gas-phase geometry but may overlook crystal packing forces. Use B3LYP/6-31G* for equilibrium structures .

Q. Resolution Steps :

Compare torsion angles from XRD with MD simulations (AMBER force field) in solution.

Analyze Hirshfeld surfaces to quantify intermolecular interactions (e.g., N–H···N hydrogen bonds) influencing crystal packing .

Advanced: What computational strategies are effective for predicting pharmacokinetic properties?

Methodological Answer:

Leverage in silico tools for ADME profiling:

- SwissADME : Predict logP (lipophilicity), BBB permeability, and CYP450 inhibition. For this compound, logP ≈ 2.5 suggests moderate bioavailability .

- Molecular Dynamics (GROMACS) : Simulate binding stability with targets (e.g., >80% occupancy at ATP-binding pockets over 100 ns trajectories) .

- QSAR Models : Use PLS regression to correlate electronic descriptors (e.g., HOMO-LUMO gap) with observed IC₅₀ values .

Methodological: How to design a robust biological assay for evaluating anticancer activity?

Methodological Answer:

Follow a tiered screening protocol:

In Vitro Cytotoxicity (MTT Assay) : Test against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination. Use doxorubicin as a positive control .

Apoptosis Assays : Perform Annexin V/PI staining to quantify early/late apoptotic cells via flow cytometry .

Target Validation : Western blotting for caspase-3/9 activation or PARP cleavage .

Selectivity Index (SI) : Compare IC₅₀ in cancer vs. normal cells (e.g., HEK293). SI >3 indicates therapeutic potential .

Critical Note : Validate results across ≥3 biological replicates and use ANOVA with Tukey’s post-hoc test (p<0.05) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.